molecular formula C10H13ClN4 B1489930 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride CAS No. 1824269-13-7

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Cat. No. B1489930
CAS RN: 1824269-13-7
M. Wt: 224.69 g/mol
InChI Key: UJRKMCAHDGVREI-UHFFFAOYSA-N
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Description

“1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of 1,2,3-triazole, a class of compounds that have been extensively studied due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride”, can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .


Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Activity

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Among the antifungal drugs, conazoles constitute a major class based on azole moiety . The commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Activity

Triazole nucleus is present in several antidepressant drugs such as trazodone and nefazodone .

Antihypertensive Activity

Triazole derivatives have been used in the development of antihypertensive drugs, such as trapidil .

Antiepileptic Activity

Rufinamide, an antiepileptic drug, contains a 1,2,3-triazole core .

Anticancer Activity

Triazole-modified compounds have shown considerable antitumor activity towards various cell lines .

Organic Synthesis and Chemical Biology

1,2,3-Triazoles have found broad applications in organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .

Mechanism of Action

Target of Action

The primary target of “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbonic anhydrase pathway. This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. By inhibiting this enzyme, the compound can disrupt this pathway and its downstream effects .

Result of Action

The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to a variety of molecular and cellular effects.

properties

IUPAC Name

1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKMCAHDGVREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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